molecular formula C8H5ClN2O B1359738 3-Chloro-6-(furan-2-yl)pyridazine CAS No. 38530-08-4

3-Chloro-6-(furan-2-yl)pyridazine

Cat. No. B1359738
CAS RN: 38530-08-4
M. Wt: 180.59 g/mol
InChI Key: DASSMYGJZRFJMU-UHFFFAOYSA-N
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Description

“3-Chloro-6-(furan-2-yl)pyridazine” is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Chloro-6-(furan-2-yl)pyridazine” is 1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Chloro-6-(furan-2-yl)pyridazine” is a solid compound . It has a molecular weight of 180.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

3-Chloro-6-(furan-2-yl)pyridazine and its derivatives are primarily utilized in the synthesis of heterocyclic compounds, which are of significant pharmaceutical importance. A study demonstrated the synthesis of a pyridazine analog, focusing on the characterization of its structure using various spectroscopic techniques and X-ray diffraction. The research also explored the compound's theoretical properties through Density Functional Theory (DFT) calculations and analyzed the molecular interactions using Hirshfeld surface analysis and energy frameworks (Sallam et al., 2021).

Chemical Reactivity and Molecular Synthesis

3-Chloro-6-(furan-2-yl)pyridazine is a key component in the synthesis of energy-rich compounds and complex heterocyclic structures. It is involved in cycloaddition reactions, contributing to the formation of oligoheterocycles with sequences that are not easily accessible through other synthetic methods. This reactivity opens avenues for creating a wide range of structures integral to medicinal and material chemistry (Sauer et al., 2001).

Surface Protection and Corrosion Inhibition

Derivatives of 3-Chloro-6-(furan-2-yl)pyridazine have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion, particularly in acidic environments. Studies employing electrochemical techniques have shown that these derivatives can significantly reduce the rate of steel corrosion, making them valuable in industrial applications where metal preservation is crucial (Olasunkanmi et al., 2018).

Biological Activity and Computational Chemistry

Recent research has highlighted the biological properties of pyridazine derivatives, including anti-tumor and anti-inflammatory activities. Advanced computational methods and spectroscopic techniques are used to characterize the synthesized compounds, providing insights into their potential therapeutic applications. Molecular docking studies are also performed to predict the interaction of these compounds with biological targets, supporting their development in drug discovery (Sallam et al., 2021).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-6-(furan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSMYGJZRFJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301582
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(furan-2-yl)pyridazine

CAS RN

38530-08-4
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38530-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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